Cas no 1936556-32-9 (3-(hydrazinylmethyl)-6-methylpyridazine)

3-(hydrazinylmethyl)-6-methylpyridazine 化学的及び物理的性質
名前と識別子
-
- Pyridazine, 3-(hydrazinylmethyl)-6-methyl-
- 3-(hydrazinylmethyl)-6-methylpyridazine
- EN300-1456499
- 1936556-32-9
-
- インチ: 1S/C6H10N4/c1-5-2-3-6(4-8-7)10-9-5/h2-3,8H,4,7H2,1H3
- InChIKey: BMNAQPNYXUNQLR-UHFFFAOYSA-N
- SMILES: C1(CNN)=NN=C(C)C=C1
計算された属性
- 精确分子量: 138.090546336g/mol
- 同位素质量: 138.090546336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 95.7
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.1
- トポロジー分子極性表面積: 63.8Ų
じっけんとくせい
- 密度みつど: 1.142±0.06 g/cm3(Predicted)
- Boiling Point: 395.1±30.0 °C(Predicted)
- 酸度系数(pKa): 6.49±0.10(Predicted)
3-(hydrazinylmethyl)-6-methylpyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1456499-0.5g |
3-(hydrazinylmethyl)-6-methylpyridazine |
1936556-32-9 | 0.5g |
$1014.0 | 2023-06-06 | ||
Enamine | EN300-1456499-1000mg |
3-(hydrazinylmethyl)-6-methylpyridazine |
1936556-32-9 | 1000mg |
$914.0 | 2023-09-29 | ||
Enamine | EN300-1456499-10000mg |
3-(hydrazinylmethyl)-6-methylpyridazine |
1936556-32-9 | 10000mg |
$3929.0 | 2023-09-29 | ||
Enamine | EN300-1456499-5.0g |
3-(hydrazinylmethyl)-6-methylpyridazine |
1936556-32-9 | 5g |
$3065.0 | 2023-06-06 | ||
Enamine | EN300-1456499-2.5g |
3-(hydrazinylmethyl)-6-methylpyridazine |
1936556-32-9 | 2.5g |
$2071.0 | 2023-06-06 | ||
Enamine | EN300-1456499-50mg |
3-(hydrazinylmethyl)-6-methylpyridazine |
1936556-32-9 | 50mg |
$768.0 | 2023-09-29 | ||
Enamine | EN300-1456499-0.05g |
3-(hydrazinylmethyl)-6-methylpyridazine |
1936556-32-9 | 0.05g |
$888.0 | 2023-06-06 | ||
Enamine | EN300-1456499-0.25g |
3-(hydrazinylmethyl)-6-methylpyridazine |
1936556-32-9 | 0.25g |
$972.0 | 2023-06-06 | ||
Enamine | EN300-1456499-250mg |
3-(hydrazinylmethyl)-6-methylpyridazine |
1936556-32-9 | 250mg |
$840.0 | 2023-09-29 | ||
Enamine | EN300-1456499-0.1g |
3-(hydrazinylmethyl)-6-methylpyridazine |
1936556-32-9 | 0.1g |
$930.0 | 2023-06-06 |
3-(hydrazinylmethyl)-6-methylpyridazine 関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
3-(hydrazinylmethyl)-6-methylpyridazineに関する追加情報
Introduction to 3-(hydrazinylmethyl)-6-methylpyridazine (CAS No. 1936556-32-9)
3-(hydrazinylmethyl)-6-methylpyridazine, identified by its Chemical Abstracts Service (CAS) number 1936556-32-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule, featuring a pyridazine core with substituents that include a hydrazinylmethyl group and a methyl group at the 6-position, has garnered attention due to its potential biological activities and structural versatility. The compound’s unique chemical framework positions it as a valuable scaffold for the development of novel therapeutic agents, particularly in addressing complex diseases such as cancer, inflammatory disorders, and neurodegenerative conditions.
The hydrazinylmethyl moiety in 3-(hydrazinylmethyl)-6-methylpyridazine is particularly noteworthy, as hydrazine derivatives are well-documented for their involvement in various biochemical pathways. This functional group can participate in Schiff base formation, metal chelation, and redox reactions, which are critical mechanisms in drug design. The presence of the methyl group at the 6-position of the pyridazine ring further modulates the electronic properties and spatial orientation of the molecule, influencing its interactions with biological targets. Such structural features make this compound a promising candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how 3-(hydrazinylmethyl)-6-methylpyridazine interacts with biological systems. Studies employing high-throughput virtual screening (HTVS) have identified this compound as a potential inhibitor of enzymes implicated in cancer progression. Specifically, preliminary docking studies suggest that it may disrupt the activity of kinases such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are frequently overexpressed in tumor cells. These findings align with the growing interest in kinase inhibitors as targeted therapies for oncological applications.
In addition to its anti-cancer potential, 3-(hydrazinylmethyl)-6-methylpyridazine has shown promise in preclinical models related to inflammatory diseases. The hydrazinylmethyl group’s ability to interact with reactive oxygen species (ROS) and nitrogen species (RNS) has been hypothesized to contribute to its anti-inflammatory effects. Research indicates that modulating ROS/RNS levels can help regulate inflammatory pathways, such as NF-κB and MAPK cascades, which are central to conditions like rheumatoid arthritis and inflammatory bowel disease. Further investigation into these mechanisms could pave the way for novel therapeutic strategies.
The synthesis of 3-(hydrazinylmethyl)-6-methylpyridazine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include condensation reactions between hydrazine hydrate derivatives and appropriately substituted pyridazine precursors under controlled temperatures and inert atmospheres. Advances in green chemistry principles have also been applied to optimize these synthetic routes, minimizing waste and improving sustainability without compromising efficiency.
From a pharmacokinetic perspective, the metabolic stability and bioavailability of 3-(hydrazinylmethyl)-6-methylpyridazine are critical factors that must be evaluated during drug development. Studies using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have provided insights into its degradation pathways in vitro. These analyses suggest that the compound undergoes hydrolysis and oxidation rather than rapid metabolism by cytochrome P450 enzymes, which could influence its half-life and dosing regimen if it were to enter clinical trials.
The role of 3-(hydrazinylmethyl)-6-methylpyridazine in neurodegenerative research is another emerging area of interest. Pyridazine derivatives have been explored for their potential neuroprotective properties due to their ability to cross the blood-brain barrier (BBB). Experimental data from cell culture models indicate that this compound may attenuate oxidative stress-induced neuronal damage, suggesting its utility in conditions such as Alzheimer’s disease or Parkinson’s disease where oxidative stress plays a significant pathological role.
Collaborative efforts between academic institutions and pharmaceutical companies are increasingly leveraging high-throughput screening platforms to evaluate compounds like 3-(hydrazinylmethyl)-6-methylpyridazine for multiple therapeutic applications. These platforms enable rapid assessment of thousands of molecules against various biological targets, accelerating the discovery process. The integration of artificial intelligence (AI) into drug discovery workflows has further enhanced efficiency by predicting binding affinities and optimizing molecular structures for improved efficacy.
The regulatory landscape for novel pharmaceutical compounds necessitates rigorous testing before clinical translation can occur. Good Manufacturing Practices (GMP) compliance ensures that synthesized batches of 3-(hydrazinylmethyl)-6-methylpyridazine meet stringent quality standards required for preclinical studies. Additionally, toxicological assessments conducted using cell-based assays and animal models provide critical data on safety profiles prior to human trials.
In conclusion,3-(hydrazinylmethyl)-6-methylpyridazine (CAS No. 1936556-32-9) represents a compelling example of how structural innovation in medicinal chemistry can yield compounds with diverse therapeutic potential. Its unique combination of chemical features positions it as a versatile scaffold for further derivatization and optimization aimed at treating challenging diseases across multiple therapeutic areas including oncology,inflammatory disorders,and neurodegenerative conditions,biological targets,and beyond,drug discovery,and innovation continue to evolve,pharmaceutical research,and development remain at the forefront of scientific progress.
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